1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene
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Overview
Description
1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene is an organic compound that belongs to the class of iodobenzenes It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a phenylpent-4-yn-1-yl group through an ether linkage
Preparation Methods
The synthesis of 1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-phenylpent-4-yn-1-ol and 4-iodophenol.
Ether Formation: The hydroxyl group of 5-phenylpent-4-yn-1-ol is reacted with 4-iodophenol in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form deiodinated products.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings to form biaryl or alkyne derivatives.
Scientific Research Applications
1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is employed in the synthesis of advanced materials such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene can be compared with other similar compounds such as:
1-Iodo-4-phenoxybenzene: This compound lacks the phenylpent-4-yn-1-yl group, making it less versatile in certain synthetic applications.
4-Iodo-2-phenoxybenzene: The position of the iodine atom and the ether linkage differ, leading to variations in reactivity and applications.
Properties
CAS No. |
875467-49-5 |
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Molecular Formula |
C17H15IO |
Molecular Weight |
362.20 g/mol |
IUPAC Name |
1-iodo-4-(5-phenylpent-4-ynoxy)benzene |
InChI |
InChI=1S/C17H15IO/c18-16-10-12-17(13-11-16)19-14-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,10-13H,2,6,14H2 |
InChI Key |
HXKGKQCXDIEQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCOC2=CC=C(C=C2)I |
Origin of Product |
United States |
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